molecular formula C15H16N2O3S B10974853 Methyl 3-{[(2,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate

Methyl 3-{[(2,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate

Cat. No.: B10974853
M. Wt: 304.4 g/mol
InChI Key: JYKZKRBCWQIPGR-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process generally includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 2-[(cyclopropylcarbonyl)amino]-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate

Uniqueness

Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

methyl 3-[(2,4-dimethylphenyl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C15H16N2O3S/c1-9-4-5-11(10(2)8-9)16-15(19)17-12-6-7-21-13(12)14(18)20-3/h4-8H,1-3H3,(H2,16,17,19)

InChI Key

JYKZKRBCWQIPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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